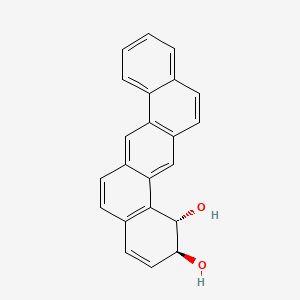
trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is of significant interest in the field of chemical research due to its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene typically involves the dihydroxylation of dibenz(a,h)anthracene. This can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene can undergo further oxidation to form dihydrodiol epoxides, which are highly reactive intermediates.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: It can participate in electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dihydrodiol epoxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene is used as a model compound to study the metabolic pathways of polycyclic aromatic hydrocarbons. It helps in understanding the formation of carcinogenic metabolites.
Biology: In biological research, this compound is used to study the effects of polycyclic aromatic hydrocarbons on cellular processes. It is particularly useful in studying the mechanisms of DNA damage and repair.
Medicine: The compound is used in cancer research to study the carcinogenic potential of polycyclic aromatic hydrocarbons and their metabolites. It helps in identifying potential targets for cancer therapy.
Wirkmechanismus
Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene exerts its effects primarily through its metabolites. The compound is metabolized by cytochrome P450 enzymes to form dihydrodiol epoxides, which can bind to DNA and form adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair pathways.
Vergleich Mit ähnlichen Verbindungen
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene
- Trans-3,4-Dihydro-3,4-dihydroxychrysene
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene
Comparison:
- Trans-1,2-Dihydro-1,2-dihydroxybenzo(a)pyrene and Trans-1,2-Dihydro-1,2-dihydroxydibenz(a,h)anthracene both form dihydrodiol epoxides, but the latter has a different ring structure, leading to variations in biological activity.
- Trans-3,4-Dihydro-3,4-dihydroxychrysene has a similar metabolic pathway but differs in the position of hydroxyl groups, affecting its reactivity and carcinogenic potential.
- Trans-9,10-Dihydro-9,10-dihydroxybenzo(e)pyrene is another polycyclic aromatic hydrocarbon derivative with similar properties but different metabolic products.
This compound is unique due to its specific structure and the position of hydroxyl groups, which influence its metabolic pathways and biological effects.
Eigenschaften
CAS-Nummer |
105453-63-2 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(1S,2S)-1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H/t20-,22+/m0/s1 |
InChI-Schlüssel |
YNRNDZFOPXEGFK-RBBKRZOGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]([C@H](C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



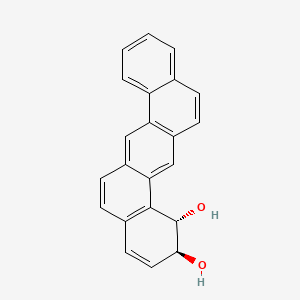

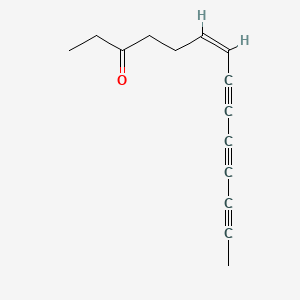

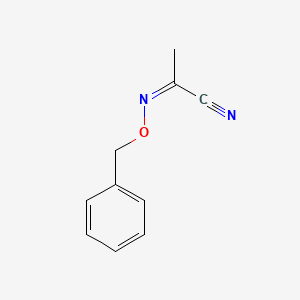
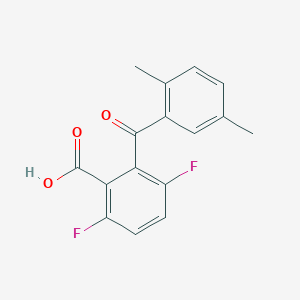
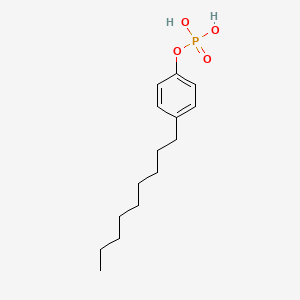

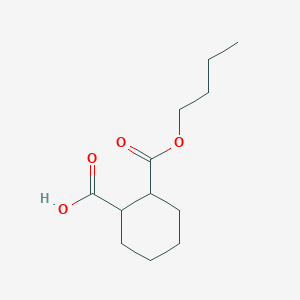

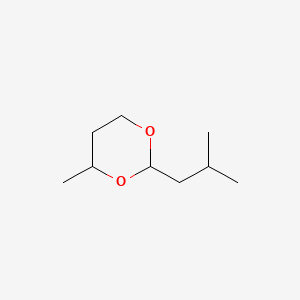
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
-methanone](/img/structure/B13744928.png)
